2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of diethyl 2-formylsuccinate and acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group modifications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolo[3,4-d]pyrimidine core.
Scientific Research Applications
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) by binding to its allosteric pocket . This inhibition can modulate necroptosis, a form of programmed cell death, making it a potential therapeutic agent for inflammatory and neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also feature a pyrrolo core and have been studied for their necroptosis inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory properties and have applications in cancer treatment.
Uniqueness
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide is unique due to its specific structural features and its ability to inhibit RIPK1. This makes it a valuable compound for developing new therapeutic agents targeting necroptosis and related pathways.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C8H10N4O/c9-7(13)1-8-11-3-5-2-10-4-6(5)12-8/h3,10H,1-2,4H2,(H2,9,13) |
InChI Key |
KUECQBRQXCDUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.